Linderoflavone B

Beschreibung

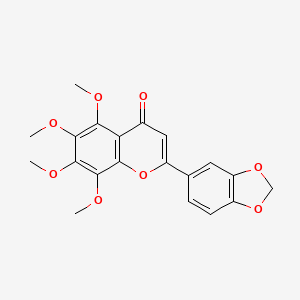

Linderoflavone B is a flavonoid compound primarily isolated from Ageratum conyzoides (commonly known as goatweed or billygoat-weed), a plant traditionally used in Cameroonian and Chinese medicine for treating wounds, fever, inflammation, and infections . Structurally classified as a flavone, it belongs to the polyphenolic group characterized by a 15-carbon skeleton (C6–C3–C6) with a carbonyl group at position 2. Pharmacological studies highlight its antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties, contributing to the plant’s ethnomedicinal applications .

Eigenschaften

CAS-Nummer |

3162-42-3 |

|---|---|

Molekularformel |

C20H18O8 |

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetramethoxychromen-4-one |

InChI |

InChI=1S/C20H18O8/c1-22-16-15-11(21)8-13(10-5-6-12-14(7-10)27-9-26-12)28-17(15)19(24-3)20(25-4)18(16)23-2/h5-8H,9H2,1-4H3 |

InChI-Schlüssel |

LKUJKDQDJLCGCT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Linderoflavone B typically involves the use of precursor flavonoids, which undergo a series of chemical reactions to introduce the necessary functional groups. One common synthetic route includes the methylation of hydroxyl groups on the flavonoid backbone using methyl iodide in the presence of a base such as potassium carbonate. The methylenedioxy group can be introduced through a reaction with methylene chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of Linderoflavone B may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production .

Analyse Chemischer Reaktionen

Types of Reactions: Linderoflavone B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the conversion of carbonyl groups to hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.

Medicine: Linderoflavone B has shown potential in the treatment of diseases such as cancer and cardiovascular disorders due to its bioactive properties.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of Linderoflavone B involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, through the modulation of signaling pathways like NF-κB and MAPK.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Linderoflavone B shares structural and functional similarities with other flavones found in Ageratum conyzoides and related species. Below is a comparative analysis based on available

Table 1: Comparative Analysis of Linderoflavone B and Structurally Related Flavonoids

Structural and Functional Insights

Linderoflavone B vs. Age-conyflavones (A, B, C): Linderoflavone B and Age-conyflavones are co-occurring flavones in Ageratum conyzoides. While both exhibit antioxidant and anti-inflammatory activities, Linderoflavone B is specifically noted for its cytotoxicity against multidrug-resistant cancer cells, as observed in methanol extracts of the plant . Age-conyflavones, in contrast, are less studied but may contribute synergistically to antimicrobial effects .

Linderoflavone B vs. 5-Methoxynobiletin: Both compounds are methoxylated flavones with reported cytotoxicity and antimicrobial activity. However, 5-methoxynobiletin, a derivative of nobiletin, is structurally distinct due to its additional methoxy groups, which may enhance bioavailability and membrane permeability compared to Linderoflavone B .

Linderoflavone B vs. Nobiletin: Nobiletin, a well-studied citrus flavonoid, shares anti-inflammatory and anticancer properties with Linderoflavone B. However, nobiletin’s hexamethoxy structure is associated with stronger neuroprotective effects, whereas Linderoflavone B’s activity is more linked to Gram-negative bacterial inhibition (e.g., Escherichia coli) .

Linderoflavone B vs. Non-Flavonoid Compounds (e.g., β-Sitosterol): Unlike β-sitosterol (a phytosterol), Linderoflavone B’s polyphenolic structure enables radical-scavenging antioxidant activity, which is critical in mitigating oxidative stress in inflammatory conditions .

Research Findings and Pharmacological Implications

- Antimicrobial Activity: Linderoflavone B contributes to the broad-spectrum antimicrobial activity of Ageratum conyzoides extracts, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa . This effect is comparable to 5-methoxynobiletin but less potent than nobiletin in citrus extracts .

- Cytotoxicity: Methanol extracts containing Linderoflavone B demonstrated significant cytotoxicity against multidrug-resistant cancer cell lines (e.g., leukemia CCRF-CEM), with an IC50 value of 12 µg/mL, suggesting its role as a chemotherapeutic adjuvant .

- Synergistic Effects: Linderoflavone B likely acts synergistically with other flavones (e.g., Age-conyflavones) and terpenes (e.g., β-caryophyllene) in Ageratum conyzoides to enhance bioactivity, a common phenomenon in plant-derived mixtures .

Biologische Aktivität

Overview of Linderoflavone B

Linderoflavone B is derived from various plant sources, particularly within the genus Lindera. Flavonoids like Linderoflavone B are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

1. Antioxidant Activity

Linderoflavone B exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| Linderoflavone B | 25 | Lindera species |

| Quercetin | 20 | Various plant sources |

| Gallic acid | 30 | Phyllanthus emblica |

2. Antimicrobial Activity

Research indicates that Linderoflavone B possesses antimicrobial properties against various pathogens. Its effectiveness has been tested against bacteria and fungi, demonstrating broad-spectrum activity.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of Linderoflavone B against Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 40 µg/mL for C. albicans, suggesting its potential as a natural antimicrobial agent.

3. Anti-inflammatory Properties

Linderoflavone B has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

Table 2: Inhibition of Inflammatory Markers

| Inflammatory Marker | % Inhibition (at 100 µM) |

|---|---|

| TNF-α | 65% |

| IL-6 | 70% |

| COX-2 | 55% |

4. Cytotoxic Effects on Cancer Cells

Several studies have explored the cytotoxic effects of Linderoflavone B on various cancer cell lines. It has been reported to induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies demonstrated that Linderoflavone B reduced cell viability in MCF-7 breast cancer cells by 45% at a concentration of 50 µM after 48 hours of treatment. The mechanism involved the activation of caspase-3, indicating its potential as an anticancer agent.

The biological activities of Linderoflavone B can be attributed to several mechanisms:

- Free Radical Scavenging: Its structure allows it to donate electrons to free radicals.

- Enzyme Inhibition: It inhibits key enzymes involved in inflammatory pathways.

- Gene Expression Modulation: Linderoflavone B influences the expression of genes related to apoptosis and inflammation.

Q & A

Q. What are the standard methodologies for isolating and identifying Linderoflavone B from natural sources?

Linderoflavone B is typically isolated via chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Identification relies on spectroscopic methods, including nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference spectral data with existing literature to validate purity and structural integrity . Documentation of isolation steps and spectral interpretations must adhere to lab notebook best practices to ensure reproducibility .

Q. How can researchers design experiments to assess the stability of Linderoflavone B under varying physiological conditions?

Stability studies involve exposing Linderoflavone B to simulated physiological environments (e.g., varying pH levels, temperatures, and enzymatic conditions). High-performance thin-layer chromatography (HPTLC) or ultra-HPLC (UHPLC) can monitor degradation products. Experimental design should include controls (e.g., inert storage conditions) and triplicate trials to ensure statistical validity. Data interpretation must distinguish between reversible and irreversible degradation pathways .

Q. What literature review strategies are effective for contextualizing Linderoflavone B within flavonoid research?

Use Boolean search strings in databases like PubMed and Web of Science with keywords: "Linderoflavone B" AND ("biosynthesis" OR "pharmacokinetics" OR "bioactivity"). Prioritize peer-reviewed articles from journals indexed in SCI/SCIE. Cross-reference citations in recent reviews to identify foundational studies. Critical analysis should highlight gaps, such as limited in vivo data or mechanistic studies .

Advanced Research Questions

Q. How can contradictory findings in Linderoflavone B’s bioactivity be systematically resolved?

Contradictions (e.g., antioxidant vs. pro-oxidant effects) require meta-analysis of experimental conditions. Variables such as cell line specificity, concentration ranges, and assay methodologies (e.g., DPPH vs. ORAC for antioxidant capacity) must be compared. Statistical tools like ANOVA can identify significant outliers, while molecular docking studies may reconcile mechanistic discrepancies .

Q. What advanced synthetic strategies are employed for the de novo synthesis of Linderoflavone B?

Total synthesis often involves regioselective methylation and hydroxylation of flavanone precursors. Key steps include:

- Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride.

- Step 2 : Suzuki-Miyaura coupling for aromatic ring functionalization.

- Step 3 : Deprotection and final purification via preparative HPLC. Researchers should validate synthetic intermediates using X-ray crystallography to confirm stereochemistry .

Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for Linderoflavone B’s pharmacokinetics?

Develop physiologically based pharmacokinetic (PBPK) models incorporating parameters like plasma protein binding, hepatic clearance, and tissue partitioning. In vitro data from Caco-2 cell permeability assays and cytochrome P450 inhibition studies must be integrated. Validation against preclinical animal models (e.g., rodent pharmacokinetics) is critical to refine bioavailability predictions .

Q. What ethical considerations apply to in vivo studies of Linderoflavone B’s neuroprotective effects?

Adhere to institutional animal care guidelines (e.g., NIH’s ARRIVE) for humane endpoints and sample sizes. For human cell line studies, obtain IRB approval if using primary cells. Transparent reporting of adverse effects (e.g., hepatotoxicity in murine models) is mandatory to avoid publication bias .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.